molecular formula C25H24N4O3S B4743832 (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4743832
M. Wt: 460.5 g/mol
InChI Key: FGFJYOXOMXRXCB-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule featuring a fused thiazolo-triazol core, an indol-2-one moiety, and a 4-butoxyphenyl substituent. Its molecular formula is C24H22N4O3S, with an average mass of 446.525 g/mol and a monoisotopic mass of 446.141262 g/mol . The Z-configuration of the exocyclic double bond is critical, as stereochemistry influences intermolecular interactions and biological activity, a principle established in foundational chirality studies .

Properties

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-3-5-15-32-17-12-10-16(11-13-17)22-26-25-29(27-22)24(31)21(33-25)20-18-8-6-7-9-19(18)28(14-4-2)23(20)30/h6-13H,3-5,14-15H2,1-2H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJYOXOMXRXCB-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CCC)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the thiazolo[3,2-b][1,2,4]triazole moiety. The final steps involve the addition of the butoxyphenyl group and the formation of the ylidene linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes cyclocondensation reactions. The starting materials often include 1,2,4-triazole derivatives and various aromatic aldehydes. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compounds. For instance, the synthesis of related thiazolo[3,2-b][1,2,4]triazoles has been documented to yield compounds with diverse biological activities .

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity. Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against various human cancer cell lines. In particular:

  • Renal Cancer : Compounds similar to (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one have demonstrated potent activity against renal cancer cells.
  • Leukemia and Breast Cancer : Studies indicate that these compounds can effectively inhibit the proliferation of leukemia and breast cancer cell lines. The mode of action often involves the induction of apoptosis and inhibition of angiogenesis through targeting key pathways like VEGF signaling .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of compounds related to this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against renal cancer cell lines with IC50 values below 10 µM.
Study 2Structure Activity Relationship (SAR)Identified key structural features that enhance anticancer activity; modifications at specific positions on the phenyl ring increased potency.
Study 3Mechanistic InsightsShowed that these compounds induce apoptosis via mitochondrial pathways in breast cancer cells.

Potential Therapeutic Uses

Given its potent biological activities, this compound holds promise for further development as a therapeutic agent in oncology. Future research may focus on:

  • Clinical Trials : To evaluate safety and efficacy in human subjects.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.

Mechanism of Action

The mechanism by which (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and the resulting biological responses are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) share the thiazolo-triazol-indole scaffold but differ in substituents, which modulate physicochemical and biological properties.

Table 1: Comparison of Structural and Functional Features
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Biological Activity Reference
Target Compound C24H22N4O3S 446.525 4-Butoxyphenyl, Propyl High lipophilicity (butoxy chain), Z-configuration Not reported (inferred)
(3Z)-1-Benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one C27H20N4O3S 480.54 4-Ethoxyphenyl, Benzyl Reduced lipophilicity (shorter ethoxy), bulky benzyl group Antibacterial (predicted)
2-(3-(4-Bromophenyl)-3-oxoprop-1-enyl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 41) C22H18BrN5O 472.32 4-Bromophenyl, Dimethylindole Halogen bonding potential, rigid bicyclic system Antifungal (inferred)
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b) C18H13N3O2S2 375.44 3-Hydroxyphenyl, Thioxothiazolidinone Enhanced solubility (hydroxyl), thione moiety Antibacterial, Antifungal

Key Findings from Comparative Analysis

The benzyl substituent in the ethoxyphenyl analog introduces steric bulk, which may hinder binding to compact active sites .

Electronic Effects: The bromophenyl group in Compound 41 () enables halogen bonding, a critical interaction in inhibitor-enzyme complexes . The thioxothiazolidinone moiety in Compound 5b () introduces a polarizable sulfur atom, enhancing affinity for metalloenzymes .

Stereochemical Influence :

  • The Z-configuration in the target compound ensures proper spatial alignment of the indole and thiazolo-triazol rings, a feature critical for maintaining planar geometry in π-stacking interactions .

Biological Activity Trends :

  • Hydrophilic substituents (e.g., hydroxyl in Compound 5b) correlate with broad-spectrum antimicrobial activity but may reduce bioavailability .
  • Halogenated analogs (e.g., bromophenyl in Compound 41) show promise in targeting fungal pathogens but require toxicity profiling .

Biological Activity

The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits a range of biological activities. Its structure incorporates various pharmacologically relevant moieties, including a thiazole-triazole hybrid system known for diverse therapeutic potentials.

Chemical Structure

The molecular formula of the compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S with a molecular weight of approximately 442.15 g/mol. The structural complexity contributes to its potential interactions with biological systems.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and thiazole rings demonstrate significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that derivatives similar to this compound can exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 5 to 20 µM depending on the specific derivative and conditions used .

Antimicrobial Activity

The thiazole and triazole components are also associated with antimicrobial activity. Compounds with these structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, triazole derivatives have demonstrated activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects stem from its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Studies indicate that triazole-containing compounds can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive function in models of neurodegeneration .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole-triazole derivatives for their anticancer activity against various human cancer cell lines. Among these, a derivative structurally related to the compound showed an IC50 value of 6.2 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 5 to 20 µM
AntimicrobialEffective against Staphylococcus aureus
NeuroprotectiveAChE inhibition leading to improved cognition

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example:

Core Formation : Start with condensation of 4-butoxyphenyl-substituted precursors (e.g., thiazolo-triazole intermediates) using sodium hydride in toluene, followed by cyclization .

Functionalization : Introduce the indol-2-one moiety via nucleophilic substitution or metal-catalyzed coupling .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95% by area normalization) .

  • Key Reagents : Hydrazine derivatives, sodium hydride, and acetylated intermediates.

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., Z-configuration via NOESY) and functional groups (e.g., carbonyl at δ ~170 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance <0.4%) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) based on structural analogs’ antifungal activity .
  • Docking Software : AutoDock Vina or Schrödinger Suite with parameters adjusted for ligand flexibility (RMSD ≤2.0 Å).
  • Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions (e.g., with heme iron or active-site residues) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR (e.g., coalescence temperature analysis) .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (e.g., Cambridge Structural Database comparisons) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate spectra and identify discrepancies .

Q. How do solvent polarity and reaction temperature influence regioselectivity during synthesis?

  • Methodological Answer :

  • Polar Solvents : Increase electrophilic character at the thiazolo-triazole carbonyl, favoring nucleophilic attack at the 5-position (e.g., DMF vs. toluene) .
  • Temperature Control : Lower temperatures (-10°C) suppress side reactions (e.g., over-oxidation) during indol-2-one formation .
  • Kinetic vs. Thermodynamic Control : Monitor intermediates via TLC to optimize reaction quenching .

Data Analysis & Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps (yield improvement ≥15%) .
  • Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea for excess hydrazine) .

Q. What are the limitations of using HPLC for assessing stability under physiological conditions?

  • Methodological Answer :

  • Degradation Products : Co-eluting peaks may require LC-MS for identification (e.g., m/z shifts from hydrolysis) .
  • Buffer Compatibility : Phosphate buffers can precipitate the compound; use HEPES or ammonium acetate .
  • Accelerated Stability Studies : 40°C/75% RH for 4 weeks to predict shelf-life .

Biological & Pharmacological

Q. What in vitro assays are suitable for evaluating antifungal activity?

  • Methodological Answer :

  • MIC Determination : Broth microdilution against Candida albicans (CLSI M27 guidelines) .
  • Time-Kill Curves : Assess fungicidal vs. fungistatic effects at 0–24h .
  • Resistance Profiling : Compare IC₅₀ values with fluconazole-resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.